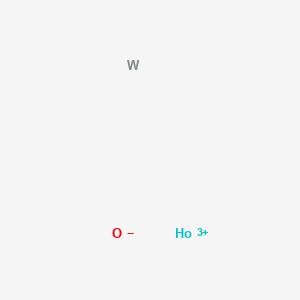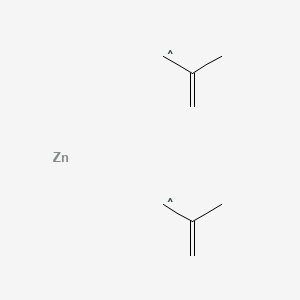
Diholmium tritungsten dodecaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diholmium tritungsten dodecaoxide is a complex inorganic compound with the molecular formula Ho₂W₃O₁₂ This compound is composed of holmium and tungsten atoms, and it is known for its unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diholmium tritungsten dodecaoxide typically involves the reaction of holmium oxide (Ho₂O₃) with tungsten trioxide (WO₃) under high-temperature conditions. The reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 800°C to 1200°C. The stoichiometric amounts of the reactants are mixed thoroughly and heated in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. Advanced techniques such as sol-gel methods and chemical vapor deposition may also be employed to produce high-purity this compound for specific applications.
Análisis De Reacciones Químicas
Types of Reactions
Diholmium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides of tungsten and holmium.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas (H₂) and oxidizing agents like oxygen (O₂) or ozone (O₃). These reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce higher oxides such as Ho₂O₅ and WO₄, while reduction reactions may yield lower oxides or elemental tungsten and holmium.
Aplicaciones Científicas De Investigación
Diholmium tritungsten dodecaoxide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Materials Science: this compound is studied for its potential use in advanced materials, such as high-temperature ceramics and superconductors.
Medicine: Research is ongoing to explore the potential biomedical applications of this compound, including its use in imaging and targeted drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of diholmium tritungsten dodecaoxide involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as an active site for the adsorption and transformation of reactant molecules. The unique electronic structure of this compound allows it to facilitate redox reactions and other chemical processes efficiently.
Comparación Con Compuestos Similares
Similar Compounds
Dicerium tritungsten dodecaoxide: Similar in structure but contains cerium instead of holmium.
Diiron trimolybdenum dodecaoxide: Contains iron and molybdenum instead of holmium and tungsten.
Uniqueness
Diholmium tritungsten dodecaoxide is unique due to the specific combination of holmium and tungsten, which imparts distinct chemical and physical properties. This compound exhibits unique catalytic activity and stability under high-temperature conditions, making it valuable for various advanced applications.
Propiedades
Número CAS |
15513-74-3 |
|---|---|
Fórmula molecular |
HoOW |
Peso molecular |
364.77 g/mol |
Nombre IUPAC |
holmium;oxotungsten |
InChI |
InChI=1S/Ho.O.W |
Clave InChI |
KLQMGRCWWVETJJ-UHFFFAOYSA-N |
SMILES |
[O-2].[Ho+3].[W] |
SMILES canónico |
O=[W].[Ho] |
Sinónimos |
diholmium tritungsten dodecaoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2R,5R,6R,7R,8R)-8-hydroxy-2,6,8-trimethyltricyclo[5.3.1.01,5]undecane-6-carboxylic acid](/img/structure/B579286.png)



![N-[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl]benzamide](/img/structure/B579295.png)
![1-[(1R,2R)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B579296.png)


